3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Overview
Description
3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a complex organic compound with a molecular formula of C19H12Cl3N3O. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with dichloro and chlorobenzyl groups, and a pyridinone moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the initial formation of the benzimidazole core through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. Subsequent chlorination and benzylation steps introduce the dichloro and chlorobenzyl groups, respectively. The final step involves the cyclization with a pyridinone precursor under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the chlorinated groups or the benzimidazole core.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone shares structural similarities with other benzimidazole derivatives, such as 2-(2-furyl)-1H-benzimidazole and 2-(2-pyridyl)-1H-benzimidazole.
Other pyridinone derivatives: Compounds like 2-pyridinone and 4-hydroxy-2-pyridinone also share some structural features.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
3-[5,6-dichloro-1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O/c20-12-4-1-3-11(7-12)10-25-17-9-15(22)14(21)8-16(17)24-18(25)13-5-2-6-23-19(13)26/h1-9H,10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQSQUIWBCLXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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